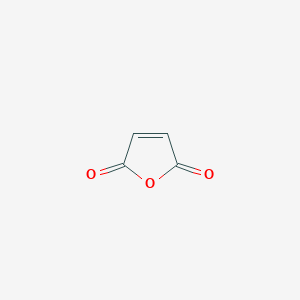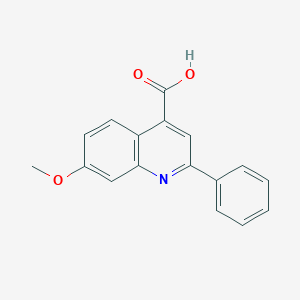
7-Methoxy-2-phenylquinoline-4-carboxylic acid
Overview
Description
7-Methoxy-2-phenylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C17H13NO3 and a molecular weight of 279.29 g/mol . It is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The molecular structure of 7-Methoxy-2-phenylquinoline-4-carboxylic acid consists of a quinoline ring attached to a phenyl group and a carboxylic acid group . The methoxy group is attached to the 7th position of the quinoline ring .Scientific Research Applications
Cytotoxicity against Cancer Cells : A study by Zhao, Y., Chen, Y. L., Chang, F. S., & Tzeng, C. (2005) explored the synthesis and cell growth inhibition of certain 4-anilino-2-phenylquinoline derivatives. They found that specific derivatives exhibited significant cytotoxicity against a range of cancer cell lines, indicating potential applications in cancer therapy (Zhao et al., 2005).
Photocleavage and Neuroactive Amino Acids : Papageorgiou, G., & Corrie, J. (2000) studied the photolysis of 1-acyl-7-nitroindolines, which generate carboxylic acids like 7-Methoxy-2-phenylquinoline-4-carboxylic acid. This process is useful for creating photolabile precursors of carboxylic acids, especially neuroactive amino acids (Papageorgiou & Corrie, 2000).
Cd(II) Complex Synthesis and Antibacterial Activities : Lei, N., Ren, Q. L., Liu, Y. P., Li, J., Cong, P., Qin, J., & Hailiang, Z. (2014) synthesized Cd(II) complexes using carboxyl functionalized 2-phenylquinoline derivatives, including 7-Methoxy-2-phenylquinoline-4-carboxylic acid. These complexes were studied for their fluorescent behavior and antibacterial activities (Lei et al., 2014).
Antimicrobial Activity : Bhatt, H., & Agrawal, Y. (2010) synthesized 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives and found them to be active against a broad spectrum of microorganisms, showing notable results against certain bacteria (Bhatt & Agrawal, 2010).
Behavioral Effects in Mice : Nakagawa, H., Nihonmatsu, N., Ohta, S., & Hirobe, M. (1996) synthesized several tetrahydroisoquinoline-3-carboxylic acids and observed their transient effects on locomotor activity in mice, suggesting potential physiological roles (Nakagawa et al., 1996).
Complexation with Metal Ions : Bailey, A. J. G., Cole, A., Goodfield, J., May, P. M., Dreyfuss, M. E., Midgley, J. M., & Williams, D. R. (1984) determined the formation constants of 1-ethyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid with various metal ions. This study suggests implications for the action mechanism of antibacterial drugs (Bailey et al., 1984).
properties
IUPAC Name |
7-methoxy-2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-12-7-8-13-14(17(19)20)10-15(18-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNYMEQAFAUKOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2-phenylquinoline-4-carboxylic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B63168.png)

![N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide](/img/structure/B63171.png)
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B63174.png)
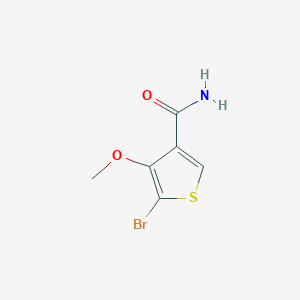
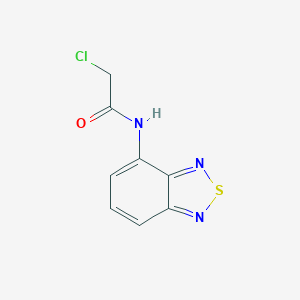

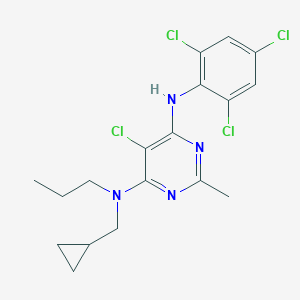

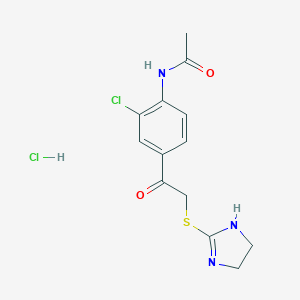
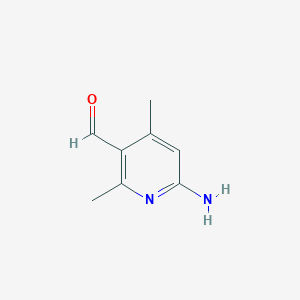
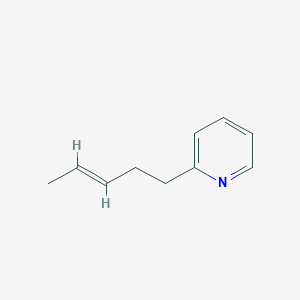
![(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione](/img/structure/B63202.png)
